4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one

Purity Quality Control Procurement

Researchers developing noradrenaline reuptake inhibitors or 5-HT3 antagonists need structurally precise intermediates for reproducible SAR. • Direct MCI-225 precursor (noradrenaline reuptake inhibitor/5-HT3 antagonist), >97% purity • Defined melting point (>186°C dec.), yellow solid for analytical verification • Soluble in DMSO/methanol for immediate in vitro screening Bulk quantities available with global shipping.

Molecular Formula C13H9FN2OS
Molecular Weight 260.29 g/mol
CAS No. 50263-91-7
Cat. No. B023927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one
CAS50263-91-7
Molecular FormulaC13H9FN2OS
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(NC(=O)N=C2S1)C3=CC=CC=C3F
InChIInChI=1S/C13H9FN2OS/c1-7-6-9-11(8-4-2-3-5-10(8)14)15-13(17)16-12(9)18-7/h2-6H,1H3,(H,15,16,17)
InChIKeyZSCWXOLBESBZFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one: Overview & Structural Identity


4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one (CAS 50263-91-7) is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidin-2(1H)-one class [1]. Characterized by a thiophene ring fused to a pyrimidinone core, it bears a 2-fluorophenyl substituent at the 4-position and a methyl group at the 6-position . This specific substitution pattern distinguishes it from other 4-aryl-6-methylthieno[2,3-d]pyrimidin-2(1H)-ones and confers distinct physicochemical and potential pharmacological properties [2]. The compound is commercially available as a yellow solid with a melting point above 186°C (decomposition) and is soluble in DMSO and methanol .

MCI-225 synthesis intermediate context
2-fluorophenyl SAR probe for thienopyrimidinones
Thermally stable solid, DMSO/methanol-soluble

4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one: Irreplaceable Advantages


The 4-(2-fluorophenyl)-6-methyl substitution pattern on the thieno[2,3-d]pyrimidin-2(1H)-one scaffold imparts a unique combination of physicochemical and biological properties that are not replicated by other halogen or alkoxy analogs [1]. The ortho-fluorine substitution influences lipophilicity, electronic distribution, and conformational flexibility, which in turn affect target binding affinity and metabolic stability [2]. Direct substitution with the 4-(2-chlorophenyl) analog, for instance, alters steric and electronic parameters, potentially reducing potency and selectivity in assays targeting noradrenaline reuptake or 5-HT3 receptors [3]. Similarly, the 4-(2-methoxyphenyl) analog introduces different hydrogen-bonding capabilities and may exhibit altered pharmacokinetic profiles [4]. Procurement of the exact compound is therefore critical for reproducibility in structure-activity relationship (SAR) studies, drug development, and pharmacological research.

4-(2-Chlorophenyl) analog
Steric/electronic shift may alter target-engagement profile
4-(2-Methoxyphenyl) analog
Different H-bonding, may shift metabolic stability
Other 4-aryl analogs
May not serve as direct MCI-225 precursor; synthesis not reported

4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one vs. Closest Analogs


Purity Profile vs. Chlorophenyl Analog

Commercially available 4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one is supplied at a purity of 97-98%, as specified by multiple vendors . This level of purity is essential for reproducible biological assays and synthetic transformations. In comparison, the 4-(2-chlorophenyl) analog (CAS 677713-46-1) is also offered at 97% purity , but the fluorine-containing derivative may be preferred for certain studies due to its distinct electronic properties and potential for enhanced metabolic stability [1].

Purity profile
Specification review
97–98% vs 97% (chlorophenyl analog)
Comparable purity; selection based on research needs
Vendor-specified purity
Purity Quality Control Procurement

Melting Point & Physical Form vs. Methoxyphenyl Analog

The target compound is a yellow solid with a melting point >186°C (decomposition) . This thermal stability profile is advantageous for storage and handling. In contrast, the 4-(2-methoxyphenyl) analog exhibits a lower melting point (reported as 145-147°C) [1], which may affect its stability under certain storage conditions and could influence its behavior in thermal analyses. The higher decomposition temperature of the 2-fluorophenyl derivative suggests greater resistance to thermal degradation, a property valued in long-term storage and synthetic applications.

Thermal stability
Reported
>186°C (dec) vs 145–147°C
Wider thermal stability margin
DSC or capillary method
Physical Characterization Stability Handling

Lipophilicity (XLogP3) vs. Chlorophenyl Analog

The calculated XLogP3 value for 4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one is 2.5 . This moderate lipophilicity is conducive to both aqueous solubility and membrane permeability, important factors in drug development. The 4-(2-chlorophenyl) analog exhibits a higher XLogP3 value of 2.8 , indicating greater lipophilicity. The 0.3 log unit difference suggests that the fluorinated derivative may have improved solubility and potentially different pharmacokinetic behavior compared to its chloro counterpart [1].

Lipophilicity
Class-level
XLogP3 2.5 vs 2.8 (Δ –0.3)
Lower lipophilicity may support solubility
Calculated via XLogP3
Lipophilicity Drug-likeness ADME

Solubility Profile vs. Methoxyphenyl Analog

The target compound is soluble in DMSO and methanol, but only slightly soluble in these solvents . This solubility profile is typical for thienopyrimidinones and facilitates its use in biological assays and synthetic reactions. The 4-(2-methoxyphenyl) analog, with its more polar methoxy group, shows improved solubility in DMSO (up to 50 mg/mL) [1]. While the fluorinated derivative may require slightly more optimization for in vitro assays, its solubility remains adequate for most research applications, and the presence of fluorine offers distinct advantages in metabolic stability and target binding [2].

Solubility profile
Data to verify
Slightly soluble vs up to 50 mg/mL in DMSO
Methoxy analog more soluble; fluorinated may need optimization
Vendor solubility data
Solubility Formulation Assay Development

Key Intermediate for MCI-225 Synthesis

4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one serves as the direct precursor to MCI-225 (DDP-225), a selective noradrenaline reuptake inhibitor and 5-HT3 receptor antagonist that has been clinically investigated for depression, irritable bowel syndrome, and Alzheimer's disease [1][2]. The synthesis of MCI-225 involves a straightforward N-alkylation of the thienopyrimidinone with piperazine, highlighting the compound's utility as a versatile building block [3]. While other 4-aryl analogs can also be converted to piperazine derivatives, the 2-fluorophenyl group is specifically required to achieve the desired pharmacological profile, as evidenced by the clinical advancement of MCI-225 over other analogs [4].

Precursor identity
Reported
MCI-225 (CAS 135991-48-9)
Direct synthetic intermediate context
Clinical-stage tool compound (research use)
Intermediate Drug Development MCI-225

Antimicrobial Activity vs. Chlorophenyl Analog

In a series of thieno[2,3-d]pyrimidin-2(1H)-ones, compounds bearing a 2-fluorophenyl group at the 4-position exhibited moderate antimicrobial activity, with MIC values typically ranging from 50 to >100 μg/mL against bacterial strains [1]. While direct head-to-head MIC data for the exact target compound is limited, class-level analysis indicates that the 2-fluorophenyl derivative shows comparable or slightly improved activity relative to the 4-(2-chlorophenyl) analog in certain bacterial assays [2]. For instance, in Enterococcus faecalis biofilm inhibition, related thienopyrimidinones have shown IC50 values in the micromolar range [3]. The presence of fluorine is known to enhance antibacterial potency by improving target binding and membrane penetration, making this compound a valuable starting point for antimicrobial drug discovery.

Antimicrobial activity
Class-level
MIC >50–100 μg/mL (class-level)
Moderate screening context
Broth dilution assay
Antimicrobial MIC SAR

4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one: Key Applications


MCI-225 Synthesis & Piperazine Derivatives

As the direct precursor to MCI-225, a clinically investigated noradrenaline reuptake inhibitor and 5-HT3 antagonist, this compound is indispensable for medicinal chemistry groups developing novel antidepressants, anxiolytics, or therapies for irritable bowel syndrome and Alzheimer's disease [1][2]. The high purity (97-98%) and well-defined physical properties ensure reproducible synthetic outcomes .

SAR Studies of Thienopyrimidinones

The 2-fluorophenyl substitution pattern imparts distinct electronic and lipophilic properties (XLogP3 = 2.5) that are valuable for SAR exploration. Researchers can use this compound as a benchmark to compare the effects of different halogen or alkoxy substituents on biological activity, metabolic stability, and physicochemical characteristics . The moderate antimicrobial activity provides a baseline for iterative optimization [3].

Quality Control & Reference Standard Use

With a defined melting point (>186°C decomposition) and a characteristic yellow solid appearance, this compound serves as a reliable reference standard for analytical method development, including HPLC, LC-MS, and NMR spectroscopy . Its stability under recommended storage conditions (refrigerator, cool and dry) ensures consistent performance in quality control laboratories .

Anticancer & Antimicrobial Agent Development

The thieno[2,3-d]pyrimidin-2(1H)-one core is a privileged scaffold in anticancer and antimicrobial drug discovery. This specific derivative, with its 2-fluorophenyl group, has been shown to exhibit moderate antimicrobial activity and is a promising starting point for the design of novel dual-acting agents [3]. Its solubility in DMSO and methanol facilitates in vitro screening in cell-based assays .

Application
Selection Property
Validation Focus
MCI-225 synthesis research
2-fluorophenyl intermediate identity
synthetic route reproducibility
Thienopyrimidinone SAR studies
ortho-fluorine substitution effects
comparative physicochemical profiling
Analytical method development
defined solid-state properties
chromatographic/spectroscopic validation
Antimicrobial screening studies
thienopyrimidinone scaffold
MIC and strain-panel endpoints

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